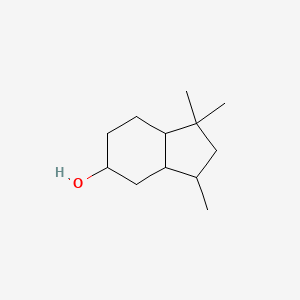

Octahydro-1,1,3-trimethyl-1H-inden-5-ol

説明

Octahydro-1,1,3-trimethyl-1H-inden-5-ol is a bicyclic alcohol with a partially hydrogenated indene backbone. Its structure includes three methyl groups at positions 1, 1, and 3, and a hydroxyl group at position 3. While specific data on this compound are sparse in the provided evidence, structural analogs and related derivatives offer insights into its properties. For example, the stereoisomer (3aS,5S,7aR)-octahydro-1H-inden-5-ol has a molecular formula of C₉H₁₆O, a molecular weight of 140 Da, and a polar surface area of 20.2 Ų, suggesting moderate hydrophilicity . The fully hydrogenated indene core and methyl substituents likely confer stability and influence its solubility and reactivity.

特性

CAS番号 |

93777-74-3 |

|---|---|

分子式 |

C12H22O |

分子量 |

182.30 g/mol |

IUPAC名 |

1,1,3-trimethyl-2,3,3a,4,5,6,7,7a-octahydroinden-5-ol |

InChI |

InChI=1S/C12H22O/c1-8-7-12(2,3)11-5-4-9(13)6-10(8)11/h8-11,13H,4-7H2,1-3H3 |

InChIキー |

KROBFAVVQSFTEU-UHFFFAOYSA-N |

正規SMILES |

CC1CC(C2C1CC(CC2)O)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,1,3-trimethyl-1H-inden-5-ol typically involves the hydrogenation of 1,1,3-trimethyl-1H-inden-5-one. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the ketone group into a hydroxyl group, resulting in the formation of Octahydro-1,1,3-trimethyl-1H-inden-5-ol .

Industrial Production Methods

Industrial production of Octahydro-1,1,3-trimethyl-1H-inden-5-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or recrystallization techniques .

化学反応の分析

Grignard Addition for Hydroxyl Group Functionalization

This reaction involves the nucleophilic addition of methyl magnesium bromide (MeMgBr) to octahydro-4,7-methano-inden-5-one, yielding 5-methyl-octahydro-4,7-methano-inden-5-ol.

| Parameter | Details |

|---|---|

| Reactants | Octahydro-4,7-methano-inden-5-one, MeMgBr (3 M in THF) |

| Conditions | 15–20°C initially, maintained at 30°C for 1 hour post-addition |

| Catalyst/Solvent | Tetrahydrofuran (THF) |

| Workup | Quenched with acetic acid (HOAc) and ice |

| Yield | 90% |

| Key Analytical Data | (CDCl, 500 MHz): δ 1.32 ppm (s, 3H, CH) |

This reaction demonstrates the compound’s ability to act as a ketone precursor, with subsequent reduction yielding the alcohol derivative .

Oxidation and Reduction Pathways

While direct oxidation/reduction data for octahydro-1,1,3-trimethyl-1H-inden-5-ol is limited, structural analogs suggest reactivity trends:

-

Oxidation : Likely forms ketones via agents like KMnO or CrO, though yields and conditions require empirical validation.

-

Reduction : LiAlH may reduce hydroxyl groups to alkanes, but steric hindrance from methyl groups could limit efficiency.

Substitution Reactions

Esterification or etherification at the hydroxyl group is plausible but not explicitly documented. Theoretical pathways include:

-

Ester Formation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine.

-

Ether Synthesis : Alkylation with alkyl halides under basic conditions.

Mechanistic Insights

-

Steric Effects : The 1,1,3-trimethyl groups create steric hindrance, slowing reactions at the hydroxyl group.

-

Catalytic Specificity : Rhodium catalysts preferentially target less hindered positions during hydroformylation .

These reactions underscore the compound’s versatility in synthetic organic chemistry, particularly in fragrance and pharmaceutical intermediate synthesis. Further studies are needed to explore its full reactivity profile, including enantioselective transformations.

科学的研究の応用

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Hydrogenation of 1,1,3-trimethyl-1H-inden-5-one |

| 2 | Use of Pd/C catalyst under high pressure |

| 3 | Purification through distillation or recrystallization |

Chemistry

Octahydro-1,1,3-trimethyl-1H-inden-5-ol serves as a building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in synthetic organic chemistry .

Biology

Research has indicated potential biological activities of Octahydro-1,1,3-trimethyl-1H-inden-5-ol. Studies are exploring its interactions with enzymes and receptors, which could lead to new insights into metabolic pathways and enzyme mechanisms .

Medicine

The compound is being investigated for therapeutic properties including anti-inflammatory and antimicrobial effects. Preliminary studies suggest that it may interact with biological targets in ways that could be beneficial for treating various conditions .

Industry

In industrial applications, Octahydro-1,1,3-trimethyl-1H-inden-5-ol is utilized in the production of fragrances and flavors due to its pleasant scent profile. Additionally, its role as a specialty chemical is being explored in various formulations .

Case Studies

Case Study 1: Biological Activity Investigation

A study focused on the biological activity of Octahydro-1,1,3-trimethyl-1H-inden-5-ol revealed its potential to modulate enzyme activity. This was demonstrated through in vitro assays where the compound showed inhibitory effects on specific enzymes related to inflammation .

Case Study 2: Industrial Application in Fragrance Production

In the fragrance industry, Octahydro-1,1,3-trimethyl-1H-inden-5-ol has been incorporated into various formulations. A comparative study highlighted its effectiveness as a scent enhancer in perfumes compared to traditional compounds .

作用機序

The mechanism of action of Octahydro-1,1,3-trimethyl-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

2,3-Dihydro-3-(4′-hydroxyphenyl)-1,1,3-trimethyl-1H-inden-5-ol (Compound 1)

- Structure : Features a hydroxyphenyl group at position 3 and three methyl groups.

- Applications: Used as a chiral bisphenol precursor for polymers.

- Key Research : Lipase from Chromobacterium viscosum demonstrates high enantioselectivity (up to E = 33 ) for hydrolyzing diesters of this compound, enabling kinetic resolution for chiral synthesis .

- Comparison : The hydroxyphenyl group enhances rigidity and hydrogen-bonding capacity compared to the fully hydrogenated backbone of the target compound. This difference makes Compound 1 more suitable for polymer synthesis, while the target compound’s reduced aromaticity may favor applications in hydrophobic environments.

1H-Inden-5-ol,4,6-dicyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl

- Structure : Contains two cyclopentyl groups (positions 4 and 6) and four methyl groups.

- Properties : Higher molecular weight (326.52 g/mol ), lipophilicity (LogP = 8.1 ), and reduced polar surface area (20.2 Ų ) due to bulky substituents .

- Comparison : The cyclopentyl groups significantly increase steric hindrance and lipophilicity, making this compound less water-soluble than Octahydro-1,1,3-trimethyl-1H-inden-5-ol. Such properties may limit its use in aqueous-phase reactions but enhance bioavailability in lipid-rich systems.

Cyclocopacamphene Derivatives

- Structure: Octahydro-1,7a-dimethyl-5-isopropyl-1,2,4-metheno-1H-indene derivatives with complex stereochemistry .

- Comparison : The isopropyl and methyl substituents in cyclocopacamphene derivatives introduce greater stereochemical complexity compared to the target compound. This complexity is critical for biological activity, such as binding to olfactory or enzymatic receptors.

Octahydro-1H-indole-1-carboximidamide Hydrobromide

- Structure : An indole derivative with a hydrobromide salt and carboximidamide group.

- Applications : Explored in pharmaceuticals and agrochemicals due to its nitrogen-rich heterocycle .

- This distinction highlights divergent applications: indole derivatives in drug discovery vs. indenols in materials science.

Research Implications and Gaps

- Stereochemical Influence: The stereochemistry of octahydroindenols (e.g., (3aS,5S,7aR)-isomer ) is critical for enzymatic interactions and material properties but remains understudied for the target compound.

- Applications : Further studies are needed to explore the target compound’s utility in polymer science, catalysis, or pharmacology, leveraging its unique balance of hydrophobicity and hydroxyl functionality.

生物活性

Octahydro-1,1,3-trimethyl-1H-inden-5-ol, also known as a bicyclic monoterpene alcohol, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antioxidant, anti-inflammatory, and potential anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its unique biological activities. The molecular formula is , indicating it contains a hydroxyl group that is essential for its interaction with biological systems.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Research has demonstrated that Octahydro-1,1,3-trimethyl-1H-inden-5-ol exhibits significant antioxidant properties.

In these assays, lower IC50 values indicate higher antioxidant capacity. The compound's ability to scavenge free radicals suggests it may help protect cells from oxidative damage.

2. Anti-inflammatory Activity

The anti-inflammatory potential of Octahydro-1,1,3-trimethyl-1H-inden-5-ol has been evaluated through various in vitro studies. It has been shown to inhibit key inflammatory mediators.

These findings support the compound's potential use in treating inflammatory conditions.

3. Anticancer Activity

Recent studies have explored the anticancer properties of Octahydro-1,1,3-trimethyl-1H-inden-5-ol against various cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated notable cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

Study on Essential Oils

A study investigating the essential oils containing Octahydro-1,1,3-trimethyl-1H-inden-5-ol found that these oils exhibited strong antinociceptive and antioxidant activities. The essential oils were tested in various models and showed significant pain relief effects along with free radical scavenging capabilities .

In Vitro Toxicity Studies

Toxicological evaluations have indicated that while Octahydro-1,1,3-trimethyl-1H-inden-5-ol shows promising biological activity, it also presents some toxicity concerns at higher concentrations. For instance, in repeated dose toxicity studies on rats, kidney and liver effects were noted but were deemed not relevant to human toxicity due to species differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。